2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl-
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Overview
Description
2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- typically involves the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions. The reaction is followed by cyclization to form the benzopyranone structure. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzopyranones .
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Another coumarin derivative with similar structural features but different substituents.
7-Methoxy-2H-1-benzopyran-2-one: Known for its biological activities and used in various research applications.
7-(Ethylamino)-4,6-dimethyl-2H-1-benzopyran-2-one: A compound with distinct substituents that may exhibit different chemical and biological properties.
Uniqueness
2H-1-Benzopyran-2-one, 7-ethoxy-4-ethyl- is unique due to its specific ethoxy and ethyl substituents, which may confer distinct chemical reactivity and biological activities compared to other coumarin derivatives .
Properties
CAS No. |
116482-94-1 |
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Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-ethoxy-4-ethylchromen-2-one |
InChI |
InChI=1S/C13H14O3/c1-3-9-7-13(14)16-12-8-10(15-4-2)5-6-11(9)12/h5-8H,3-4H2,1-2H3 |
InChI Key |
UCRINVLIKASQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC |
Origin of Product |
United States |
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